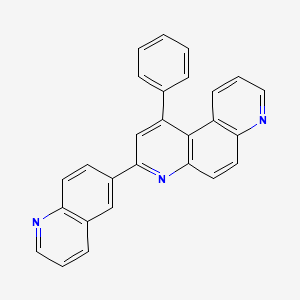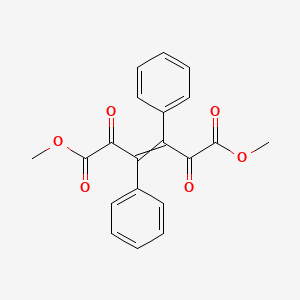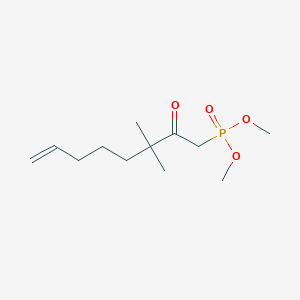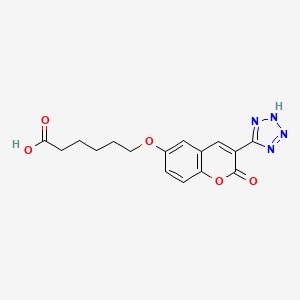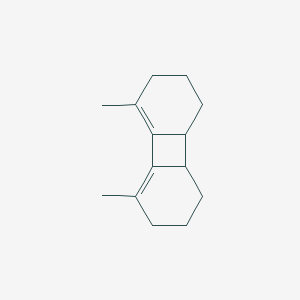
4-Trimethylsilanylbut-3-yn-1-ol triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trimethylsilanylbut-3-yn-1-ol triflate is an organosilicon compound that features a triflate group attached to a 4-trimethylsilanylbut-3-yn-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylbut-3-yn-1-ol triflate typically involves the reaction of 4-Trimethylsilanylbut-3-yn-1-ol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
4-Trimethylsilanylbut-3-yn-1-ol+Trifluoromethanesulfonic anhydride→4-Trimethylsilanylbut-3-yn-1-ol triflate+By-products
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Trimethylsilanylbut-3-yn-1-ol triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Applications De Recherche Scientifique
4-Trimethylsilanylbut-3-yn-1-ol triflate has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound’s unique reactivity makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used to modify biomolecules, potentially leading to new therapeutic agents.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Trimethylsilanylbut-3-yn-1-ol triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and efficient in various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosylates: Tosylates are similar in that they also serve as good leaving groups in nucleophilic substitution reactions. triflates are generally more reactive due to
Propriétés
Numéro CAS |
108836-28-8 |
|---|---|
Formule moléculaire |
C8H13F3O3SSi |
Poids moléculaire |
274.33 g/mol |
Nom IUPAC |
4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3 |
Clé InChI |
YDWRIEOEYGDPSX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


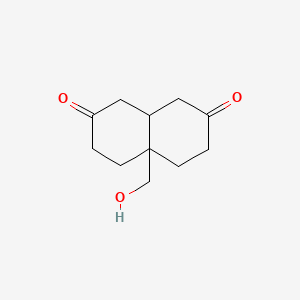


![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
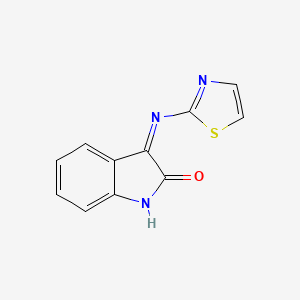
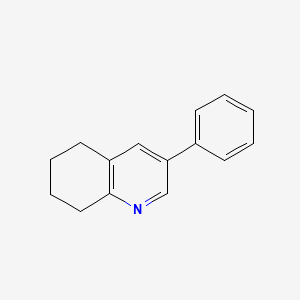
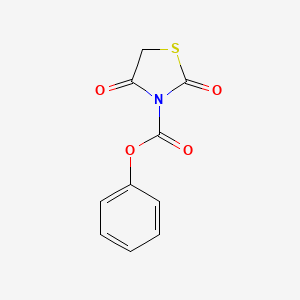
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
